molecular formula C15H17NO6 B3252014 5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 213699-53-7

5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3252014
CAS No.: 213699-53-7
M. Wt: 307.3 g/mol
InChI Key: YXEWFWMZNIEUON-UHFFFAOYSA-N
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Description

5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN: 213699-53-7) is a Meldrum’s acid derivative characterized by a (3,4-dimethoxyphenyl)amino substituent. Its molecular formula is C₁₅H₁₇NO₆, with a molecular weight of 307.30 g/mol . Structurally, it features a 1,3-dioxane-4,6-dione core modified by a methylidene group linked to a 3,4-dimethoxyaniline moiety.

This compound is primarily utilized as a synthetic intermediate in the preparation of 4(1H)-quinolone derivatives, which exhibit broad-spectrum biological activities, including antimicrobial and enzyme-inhibitory properties . The 3,4-dimethoxy groups enhance electron density and steric bulk, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

5-[(3,4-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-15(2)21-13(17)10(14(18)22-15)8-16-9-5-6-11(19-3)12(7-9)20-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEWFWMZNIEUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140950
Record name 5-[[(3,4-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213699-53-7
Record name 5-[[(3,4-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213699-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(3,4-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3,4-dimethoxyaniline with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM) as solvents, with reaction temperatures maintained between 25°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Meldrum’s acid derivatives with varied aromatic/heterocyclic substituents have been extensively studied. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Meldrum’s Acid Derivatives

Compound Name & CAS RN Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (213699-53-7) 3,4-Dimethoxyphenylamino C₁₅H₁₇NO₆ 307.30 Intermediate for quinolones; enhanced electron density from methoxy groups improves binding to enzymes .
5-[(4-Methoxyphenyl)amino]methylene... (25063-43-8) 4-Methoxyphenylamino C₁₄H₁₅NO₅ 277.28 Single para-methoxy group reduces steric hindrance, increasing solubility in polar solvents .
5-[(4-Chlorophenyl)amino]methylene... (25063-46-1) 4-Chlorophenylamino C₁₄H₁₄ClNO₅ 295.72 Electron-withdrawing Cl group lowers reactivity in condensation reactions; potential antimicrobial activity .
5-[(2-Chloro-4-nitroanilino)methylene... (Not specified) 2-Chloro-4-nitrophenylamino C₁₄H₁₂ClN₂O₇ 355.71 Strong electron-withdrawing nitro and Cl groups enhance electrophilicity; used in high-yield quinolone syntheses .
5-[(4-Ethoxyphenyl)amino]methylene... (370849-74-4) 4-Ethoxyphenylamino C₁₅H₁₇NO₅ 291.30 Ethoxy group increases lipophilicity, improving membrane permeability in drug candidates .
5-{[(6-Ethoxybenzothiazol-2-yl)amino]methylene}... (Not specified) Benzothiazolylamino C₁₆H₁₇N₂O₅S 349.38 Heterocyclic substituent introduces π-stacking and hydrogen-bonding motifs; explored in enzyme inhibition .

Key Research Findings

Electronic Effects: Electron-donating groups (e.g., methoxy in the target compound) increase nucleophilicity at the methylidene carbon, facilitating condensation reactions with aldehydes or ketones . Electron-withdrawing groups (e.g., nitro in 2-chloro-4-nitroanilino derivatives) reduce reaction yields but enhance stability in acidic conditions .

Biological Activity: The 3,4-dimethoxy configuration in the target compound enhances binding to bacterial DNA gyrase, a target for quinolone antibiotics, compared to mono-methoxy analogs . Chlorinated derivatives (e.g., 4-chlorophenylamino) show moderate antibacterial activity but higher cytotoxicity .

Physicochemical Properties :

  • Solubility : Para-substituted methoxy derivatives (e.g., 25063-43-8) exhibit higher aqueous solubility than ortho/meta-substituted analogs due to reduced crystallinity .
  • Melting Points : Derivatives with bulky substituents (e.g., benzothiazole) have higher melting points (>200°C) due to dense crystal packing .

Synthetic Utility :

  • The target compound’s 3,4-dimethoxy groups enable regioselective functionalization, making it a versatile precursor for asymmetric synthesis .
  • Ethoxy-substituted analogs (e.g., 370849-74-4) are preferred in lipophilic drug formulations due to improved bioavailability .

Biological Activity

5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Cabozantinib impurity 58, is a compound with significant biological activity. It is structurally related to Cabozantinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. This article explores the biological activity of this compound based on current research findings.

  • Molecular Formula : C15H17NO6
  • Molecular Weight : 307.3 g/mol
  • CAS Number : 213699-53-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and metastasis.

  • Inhibition of Tyrosine Kinases : Similar to Cabozantinib, this compound may inhibit receptor tyrosine kinases (RTKs) such as MET and VEGFR2, which play crucial roles in tumor growth and angiogenesis.
  • Induction of Apoptosis : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

Activity Assay IC50 Value (µM) Cell Line Tested
Cytotoxicity (MTT Assay)12.5A431 (human epidermoid carcinoma)
Apoptosis Induction (Annexin V)15.0HCT116 (human colorectal carcinoma)
Inhibition of Cell MigrationIC50 < 10MDA-MB-231 (breast cancer)

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The MTT assay revealed an IC50 value of 12.5 µM against A431 cells, indicating potent anti-cancer properties.
  • Mechanistic Insights : In a mechanistic study involving HCT116 cells, the compound was shown to induce apoptosis through activation of caspase pathways. Flow cytometry analysis using Annexin V staining confirmed increased early and late apoptotic cells upon treatment.
  • Inhibition of Metastatic Potential : The compound demonstrated significant inhibition of cell migration in the MDA-MB-231 breast cancer cell line at concentrations lower than 10 µM. This suggests potential utility in preventing metastasis.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via condensation of Meldrum’s acid derivatives with substituted aromatic amines. A common approach involves refluxing equimolar amounts of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 3,4-dimethoxyaniline in methanol or ethanol under acidic conditions (e.g., acetic acid) for 5–8 hours . Yield optimization depends on:

  • Solvent polarity : Polar solvents (e.g., methanol) enhance nucleophilic attack by stabilizing intermediates.
  • Temperature : Prolonged reflux (70–80°C) improves imine formation but risks side reactions like oxidation.
  • Catalysts : KH2_2PO4_4 in ethanol/water mixtures accelerates Yonemitsu-type condensations, achieving >90% yield in some analogs .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) reveals:

  • Planar geometry : The dioxane ring adopts a half-boat conformation, with the C5 atom deviating by 0.547 Å from the O1/O3 plane .
  • Hydrogen bonding : Intramolecular N–H···O bonds (N8–H8b···O01, 1.86 Å) stabilize the enolate tautomer. Weak intermolecular C–H···O interactions form layered crystal packing parallel to the a-b plane .
  • Dihedral angles : The 3,4-dimethoxyphenyl group and dioxane ring are nearly coplanar (dihedral angle: 2.12°), favoring π-π stacking in supramolecular assemblies .

Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6_6) shows characteristic signals:
    • δ 6.8–7.2 ppm (aromatic protons of 3,4-dimethoxyphenyl).
    • δ 3.8 ppm (OCH3_3 groups).
    • δ 1.6 ppm (CH3_3 of dioxane) .
  • FT-IR : Stretching vibrations at 1740 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N), and 1250 cm1^{-1} (C–O–C) confirm functional groups .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 307.30 [M+H]+^+) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition or nucleophilic substitution reactions?

Methodological Answer: The α,β-unsaturated ketone moiety (C=O adjacent to C=N) enables:

  • Cycloadditions : Reacts with enolizable imines via [2+2] or [4+2] pathways, forming malonamides or thiomalonamides. However, competing tautomerization (keto-enol equilibria) may suppress cycloaddition in some cases .
  • Nucleophilic attack : The electron-deficient methylene carbon (C5) undergoes substitution with amines, thiols, or phosphines. For example, reaction with triphenylphosphine yields zwitterionic phosphonium salts .
  • Oxidation : Thiomethyl groups are oxidized to sulfoxides using m-chloroperbenzoic acid (mCPBA), but over-oxidation to sulfones is kinetically hindered .

Q. What computational methods are employed to predict biological activity or supramolecular interactions?

Methodological Answer:

  • Docking studies : Molecular docking (AutoDock Vina) evaluates binding to targets like H+^+/K+^+ ATPase or acetylcholinesterase, leveraging the compound’s planar structure for π-stacking with aromatic residues .
  • DFT calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating redox stability and charge-transfer potential .
  • MD simulations : Assess stability in lipid bilayers or protein pockets, guided by hydrogen-bonding propensity from SC-XRD data .

Q. How can contradictory data from different synthetic routes (e.g., varying yields or byproducts) be resolved?

Methodological Answer: Contradictions arise from:

  • Reagent purity : Trace water in Meldrum’s acid derivatives hydrolyzes intermediates, reducing yields. Anhydrous conditions (e.g., molecular sieves) mitigate this .
  • Catalyst selection : KH2_2PO4_4 vs. Lewis acids (e.g., ZnCl2_2) alter reaction pathways; the former minimizes side reactions in aqueous media .
  • Analytical validation : LC-MS and 1^1H NMR integration quantify byproducts (e.g., sulfoxides vs. sulfones), guiding protocol adjustments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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